4alpha-Phorbol 12-myristate 13-acetate

Catalog No.
S1487869
CAS No.
63597-44-4
M.F
C8H8HgO2
CH3COOHgC6H5
C36H56O8
M. Wt
616.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4alpha-Phorbol 12-myristate 13-acetate

CAS Number

63597-44-4

Product Name

4alpha-Phorbol 12-myristate 13-acetate

IUPAC Name

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate

Molecular Formula

C8H8HgO2
CH3COOHgC6H5
C36H56O8

Molecular Weight

616.8 g/mol

InChI

InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34+,35-,36-/m1/s1

InChI Key

PHEDXBVPIONUQT-LQLWEASQSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C

Solubility

Solubility in water, g/100ml at 20 °C: 0.44 (very poor)

Synonyms

1a,1b,4,4a,5,7a,7b,8,9,9a-Decahydro-4a,7b-dihydroxy-3-(1aR,1bS,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-tetradecanoic Acid (Hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl Ester; [1aR-(1aα,1bβ,4aα,7aα,7bα,8α,9β,9aα)]- 9

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C

Protein Kinase C (PKC) Activation:

4alpha-Phorbol 12-myristate 13-acetate (PMA) is a potent activator of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including cell proliferation, differentiation, and survival. PMA binds to the regulatory domain of PKC, leading to its translocation to the cell membrane and subsequent activation. This activation has been used to study various aspects of PKC function in different cell types and tissues [].

Negative Control:

Cancer Research:

PMA's ability to activate PKC has been implicated in its tumor-promoting properties. Studies have shown that PMA can induce various hallmarks of cancer, including uncontrolled cell proliferation, resistance to apoptosis (programmed cell death), and increased invasiveness. As a result, PMA is often used as a model compound in cancer research to study the role of PKC in tumorigenesis [].

Inflammation Research:

PMA can also induce inflammatory responses by activating various signaling pathways, including those involving PKC. This property makes PMA a valuable tool for studying the mechanisms of inflammation and for developing new anti-inflammatory drugs [].

4alpha-Phorbol 12-myristate 13-acetate is a synthetic phorbol ester, structurally characterized by the formula C36H56O8. It is derived from phorbol, a natural compound found in the seeds of the Jatropha plant. This compound is notable for its role as a non-tumor promoting derivative of phorbol esters, which are known for their ability to activate protein kinase C pathways in various biological systems .

As mentioned earlier, 4α-PMA serves as a negative control in PKC activation studies. Unlike PMA, which binds to and activates PKC, the C4 modification in 4α-PMA hinders this interaction []. This allows researchers to isolate the effects of PKC activation in their experiments.

Typical of phorbol esters, including hydrolysis and esterification. These reactions can lead to the formation of different derivatives or degradation products under specific conditions. The compound can also undergo oxidation and reduction reactions, affecting its biological activity and stability .

This compound exhibits significant biological activity, particularly in its interaction with cellular signaling pathways. It has been shown to bind to the transient receptor potential vanilloid 4 channel, influencing calcium signaling in cells. Additionally, it can increase the expression of cyclooxygenase-2 mRNA in murine keratinocytes, indicating its role in inflammatory responses . Unlike other phorbol esters, it does not promote tumor growth, making it useful as a negative control in experimental settings.

The synthesis of 4alpha-Phorbol 12-myristate 13-acetate typically involves the acylation of phorbol with myristic acid and subsequent acetylation. This process can be achieved through several methods:

  • Direct Acylation: Phorbol is reacted with myristic acid in the presence of a coupling agent.
  • Acetylation: Following acylation, the compound is treated with acetic anhydride or acetyl chloride to introduce the acetyl group.
  • Purification: The final product is purified using chromatography techniques to ensure high purity levels suitable for biological studies .

4alpha-Phorbol 12-myristate 13-acetate has various applications in research and therapeutic contexts:

  • Cell Signaling Studies: Used to investigate protein kinase C activation and related signaling pathways.
  • Inflammation Research: Serves as a tool for studying inflammatory responses due to its effect on cyclooxygenase-2 expression.
  • Negative Control: Acts as a control compound in experiments involving tumor promotion by other phorbol esters .

Research indicates that 4alpha-Phorbol 12-myristate 13-acetate interacts specifically with certain receptors and enzymes:

  • Transient Receptor Potential Vanilloid 4 Channel: Binding studies demonstrate its role in modulating calcium influx in cells.
  • Protein Kinase C Pathways: The compound activates these pathways without inducing tumorigenesis, distinguishing it from other phorbol esters .

Several compounds share structural similarities with 4alpha-Phorbol 12-myristate 13-acetate, each exhibiting unique properties:

Compound NameStructure SimilarityBiological ActivityTumor Promotion Potential
Phorbol 12-myristate 13-acetateHighPotent tumor promoterYes
Tetradecanoylphorbol acetateModerateActivates protein kinase CYes
Phorbol ester derivativesVariableDiverse biological effectsVaries

Uniqueness: The primary distinction of 4alpha-Phorbol 12-myristate 13-acetate lies in its lack of tumor-promoting activity while retaining significant biological effects related to cellular signaling pathways. This makes it invaluable for research focused on understanding cancer mechanisms without the confounding effects of tumor promotion seen with other phorbol esters .

Physical Description

ODOURLESS HYGROSCOPIC WHITE OR WHITE-YELLOW CRYSTALLINE POWDER.

XLogP3

6.5

Flash Point

37.8 °C c.c.

Vapor Density

Relative vapor density (air = 1): 11.6

Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1

LogP

0.71

Appearance

Assay:≥98%A white solid

Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.016

Other CAS

62-38-4

Dates

Modify: 2023-08-15

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